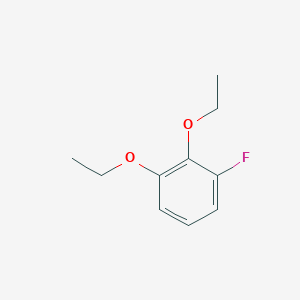

1,2-Diethoxy-3-fluorobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-diethoxy-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-3-12-9-7-5-6-8(11)10(9)13-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXFDHFMNGZBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625767 | |

| Record name | 1,2-Diethoxy-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226555-35-7 | |

| Record name | 1,2-Diethoxy-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1,2 Diethoxy 3 Fluorobenzene

Established Synthetic Routes

The traditional synthesis of 1,2-diethoxy-3-fluorobenzene has been approached through several reliable, albeit multi-step, pathways. These methods often begin with readily available starting materials and proceed through key chemical transformations.

Fries Rearrangement Pathways from 2-fluorophenyl acetate

A significant and scalable method for synthesizing key fluoro building blocks, including a precursor to this compound, involves the Lewis acid-catalyzed Fries rearrangement of 2-fluorophenyl acetate. scispace.comresearchgate.net This rearrangement yields a mixture of ortho and para isomers. scispace.comresearchgate.net The ortho isomer, 2-hydroxy-3-fluoroacetophenone, is the key intermediate for the synthesis of this compound. researchgate.net

The process has been successfully performed on a kilogram scale, demonstrating its industrial feasibility. scispace.comresearchgate.net The separation of the ortho and para isomers is a critical step and has been achieved in a manner suitable for industrial production. scispace.comresearchgate.net Following separation, the ortho isomer undergoes further reactions to yield this compound in high yields. researchgate.net A study has reported the optimization of reaction conditions for the Fries rearrangement, including the choice of Lewis acid and solvent, to improve the conversion and regioselectivity of the reaction. researchgate.net

| Entry | Lewis Acid (equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | o/p Ratio |

| 1 | AlCl₃ (1.5) | MCB | 120 | 5 | 70 | 2.84:1.0 |

| 2 | AlCl₃ (1.5) | DCB | 140 | 3 | 85 | 2.50:1.0 |

| 3 | FeCl₃ (1.5) | MCB | 120 | 8 | 55 | 3.10:1.0 |

| MCB = Monochlorobenzene, DCB = o-dichlorobenzene. Data sourced from a study on the scalable synthesis of fluoro building blocks. researchgate.net |

Conversion from 3-fluoro-4-methoxybenzoyl chloride

While 3-fluoro-4-methoxybenzoyl chloride is a valuable fluorinated building block itself, its direct conversion to this compound is not a commonly reported primary synthetic route. researchgate.net However, understanding its synthesis is relevant as it shares common precursors with this compound. The synthesis of 3-fluoro-4-methoxybenzoyl chloride often starts from 3-fluoro-4-methoxybenzoic acid. researchgate.net This acid can be prepared through various methods, including the oxidation of 3-fluoro-4-methoxytoluene or the carboxylation of 3-fluoro-4-methoxybromobenzene. researchgate.net

A scalable synthesis has been developed starting from the para isomer obtained from the Fries rearrangement of 2-fluorophenyl acetate, which is then converted to 3-fluoro-4-methoxybenzoyl chloride. scispace.comresearchgate.net This highlights the divergence of the synthetic pathways for these two important fluorinated building blocks from a common intermediate.

Ethylation of fluorinated precursors

The direct ethylation of a suitable fluorinated precursor is a crucial step in forming the desired this compound. A key precursor for this step is 3-fluorocatechol (B141901). researchgate.net The synthesis of 3-fluorocatechol itself can be a multi-step process. researchgate.net Once obtained, the ethylation of 3-fluorocatechol provides a direct route to this compound. researchgate.net This ethylation is a standard Williamson ether synthesis, where the phenoxide ions of 3-fluorocatechol react with an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), in the presence of a base.

Another reported synthesis involves a Claisen rearrangement of allyl-2-fluorophenyl ether, followed by a Dakin oxidation and subsequent ethylation to produce this compound. researchgate.net This multi-step sequence provides an alternative pathway to the key catechol intermediate required for the final ethylation. researchgate.net

Novel and Evolving Synthetic Approaches

The field of organic synthesis is continually advancing, with the development of more efficient, selective, and environmentally benign methods. These novel approaches often leverage catalysis, including biocatalysis and transition-metal catalysis, to achieve transformations that are challenging with traditional methods.

Chemoenzymatic Methods for related monofluorocatechols

Chemoenzymatic methods are emerging as powerful tools for the synthesis of fluorinated compounds, including monofluorocatechols which are direct precursors to compounds like this compound. nih.govucd.ie These methods combine the selectivity of enzymes with the practicality of chemical synthesis. acs.org

Enzymes such as dioxygenases, found in various bacteria, can catalyze the hydroxylation of fluorinated aromatic compounds. For instance, Pseudomonas species can convert 3-fluorobenzoate (B1230327) into 3-fluorocatechol. While the direct enzymatic synthesis of this compound has not been extensively reported, the enzymatic production of its key precursor, 3-fluorocatechol, is a significant development. Challenges in this area include enzyme inhibition by the fluorinated substrate or product, which can limit the efficiency of the biotransformation.

| Enzyme System | Substrate | Product | Organism |

| Dioxygenases | 3-Fluorobenzoate | 3-Fluorocatechol | Pseudomonas spp. |

| Phenol (B47542) hydroxylase | 2-Fluorophenol | 3-Fluorocatechol | Exophiala jeanselmei |

| Data compiled from studies on the biodegradation of fluorinated aromatics. |

Palladium-catalyzed reactions for fluorinated biphenyl (B1667301) compounds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. worktribe.comrsc.org While not a direct synthesis of this compound, these methods are highly relevant for the synthesis of more complex molecules derived from it, particularly fluorinated biphenyl compounds. acs.org

The Suzuki-Miyaura coupling is a prominent example, where an aryl halide or triflate is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.orgacs.org This reaction has been successfully used to synthesize a wide variety of fluorinated biphenyls. rsc.orgacs.org The efficiency of these reactions can be influenced by the nature of the catalyst, ligands, and reaction conditions. worktribe.com The development of these powerful C-C bond-forming reactions opens up possibilities for using this compound as a building block for the synthesis of complex fluorinated molecules with potential applications in materials science and pharmaceuticals. acs.org

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Aryl Halide | Arylboronic Acid | Pd Catalyst, Base | Biphenyl |

| Sonogashira Coupling | Fluoroaromatic | Terminal Alkyne | Pd Catalyst, LiHMDS | Aryl Alkynes |

| General representation of palladium-catalyzed cross-coupling reactions. worktribe.commdpi.com |

Strategies for Isomer Separation in Industrial Synthesis

An industrially feasible, chromatography-free separation method has been developed. researchgate.net This process leverages the differential solubility of the isomers under specific pH conditions. The general strategy involves the following steps:

Reaction Quenching: The reaction mixture containing the ortho and para isomers is quenched.

Selective Precipitation/Extraction: The mixture is treated to selectively separate the isomers. This can involve techniques like fractional crystallization or extraction. For instance, by adjusting the pH of an aqueous solution of the mixed sodium salts, isomers can be precipitated sequentially. srce.hr

Isolation: The desired isomer is isolated through physical means such as filtration.

A scalable process for separating the Fries rearrangement products is outlined as follows: The reaction mass is quenched with hydrochloric acid, and the product is extracted with a suitable solvent like monochlorobenzene. The solvent is then distilled off. The resulting mixture of isomers is treated with an aqueous sodium hydroxide (B78521) solution, leading to the filtration of the desired isomer's salt. Subsequent acidification allows for the isolation of the purified isomer. researchgate.net This approach successfully avoids chromatographic purification, a significant advantage in industrial settings due to the high costs and solvent waste associated with chromatography. researchgate.net

Other industrial-scale isomer separation techniques that can be applied to aromatic compounds include:

Complexation: This method involves using a reagent that selectively forms a solid complex with one isomer, allowing it to be filtered off. For example, polyethylene (B3416737) glycols have been used to separate dihalobenzene isomers by forming a filterable complex with the 1,4-isomer. google.com

Centrifugal Partition Chromatography (CPC): This is a liquid-liquid preparative chromatography technique that uses centrifugal force to immobilize a liquid stationary phase, offering an alternative to solid-phase chromatography for complex separations. rotachrom.com

Stereoselective and Regioselective Synthesis

Stereoselective Synthesis

Stereoselectivity refers to the preferential formation of one stereoisomer over another. The target molecule, this compound, is achiral and does not possess any stereocenters. Consequently, it has no stereoisomers (enantiomers or diastereomers), and the principles of stereoselective synthesis are not applicable to its direct preparation.

Regioselective Synthesis

Regioselectivity, the control of the position of chemical bond formation, is a critical aspect of the synthesis of this compound. The primary example of regioselectivity in its synthesis is the Fries rearrangement of 2-fluorophenyl acetate. researchgate.net This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, preferentially to the ortho and para positions relative to the hydroxyl group.

The reaction yields two main regioisomers:

Ortho isomer: 2-hydroxy-3-fluoroacetophenone (compound 5 in the referenced study)

Para isomer: 4-hydroxy-3-fluoroacetophenone (compound 4 in the referenced study)

The ratio of these isomers is influenced by reaction conditions such as the Lewis acid used, the solvent, and the reaction temperature. researchgate.net Subsequent chemical transformations, including a Baeyer-Villiger oxidation followed by ethylation, are performed on the isolated ortho isomer to regioselectively yield this compound. researchgate.netresearchgate.net The entire sequence relies on controlling the position of the functional groups on the benzene (B151609) ring.

| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Ortho/Para Ratio |

|---|---|---|---|---|---|

| 1 | AlCl₃ | Monochlorobenzene | 100 | 4 | 1.5 : 1 |

| 2 | AlCl₃ | o-Dichlorobenzene | 120 | 4 | 2.0 : 1 |

| 3 | AlCl₃ | None | 140 | 4 | 2.3 : 1 |

Data is illustrative of findings where reaction conditions affect isomer ratios as described in the source.

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. The synthesis of this compound can be evaluated through this lens, particularly concerning the scalable method reported. researchgate.net

Key green chemistry aspects include:

Waste Prevention: A significant advancement in the reported industrial synthesis is the avoidance of chromatographic purification for isomer separation. researchgate.net Chromatography-free separations drastically reduce the consumption of solvents and the generation of waste, which is a core principle of green chemistry. rsc.org

Atom Economy: The Fries rearrangement itself is an isomerization reaction, which inherently has 100% atom economy as all atoms from the reactant are incorporated into the products. However, it is catalyzed by a stoichiometric amount of a Lewis acid (e.g., AlCl₃), which generates significant waste during workup. researchgate.net A truly "green" process would involve a recyclable, catalytic amount of a solid acid catalyst.

Use of Safer Solvents: The reported synthesis uses solvents like monochlorobenzene and o-dichlorobenzene. researchgate.net Green chemistry encourages the replacement of such halogenated hydrocarbons with safer alternatives like water, ethanol, or supercritical fluids where possible. semanticscholar.org

Energy Efficiency: The synthesis involves heating at temperatures up to 140°C. researchgate.net Exploring alternative energy sources, such as microwave irradiation, could potentially reduce reaction times and energy consumption. semanticscholar.orgmdpi.com

Catalysis: The development of a recyclable catalytic system for the Fries rearrangement, instead of a stoichiometric one, would represent a major step forward in making the synthesis greener. semanticscholar.org Similarly, employing efficient, recyclable catalysts in the subsequent oxidation and ethylation steps would further enhance the process's sustainability.

While the existing scalable synthesis has made strides by eliminating chromatography, further opportunities exist to align the production of this compound more closely with the principles of green chemistry by focusing on catalytic processes and alternative solvents.

Reactivity and Reaction Mechanisms of 1,2 Diethoxy 3 Fluorobenzene

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring. libretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism, involving a positively charged intermediate known as a sigma complex or arenium ion. chemistrysteps.com The stability of this intermediate is paramount in determining the reaction rate and the position of substitution. libretexts.orglkouniv.ac.in

While specific nitration studies on 1,2-diethoxy-3-fluorobenzene are not extensively documented, the outcomes can be predicted by examining related, well-studied compounds. The nitration of aromatic compounds is a fundamental EAS reaction, typically employing a mixture of nitric acid and sulfuric acid to generate the potent nitronium ion (NO₂⁺) electrophile. chemistrysteps.comrushim.ru

Studies on dimethoxybenzenes, such as 1,2-dimethoxybenzene (B1683551) (veratrole), show they are highly reactive and can be nitrated under mild conditions, for instance, with aqueous nitric acid at room temperature, to yield mononitrated products. thieme-connect.de Further nitration requires stronger conditions, like fuming nitric acid. thieme-connect.de Similarly, research on the nitration of 2-fluoro-1,4-dimethoxybenzene with nitric acid at low temperatures resulted in a high yield of a single mononitrated product, 1-fluoro-2,5-dimethoxy-4-nitrobenzene. mdpi.com This demonstrates the powerful activating and directing influence of the methoxy (B1213986) groups, which overrides the deactivating effect of the fluorine atom and channels the substitution to a specific position. mdpi.com Given that ethoxy groups have similar electronic effects to methoxy groups, this compound is expected to be highly activated towards nitration.

The regioselectivity of electrophilic substitution on the this compound ring is a result of the competing and reinforcing directing effects of the substituents.

Ethoxy Groups (-OCH₂CH₃): These are powerful activating groups and are ortho, para-directors. organicchemistrytutor.com They donate electron density to the ring through a strong positive mesomeric or resonance effect (+M), which outweighs their negative inductive effect (-I). This donation of a lone pair from the oxygen atom significantly stabilizes the positive charge in the arenium ion intermediate, particularly when the attack occurs at the ortho or para positions. organicchemistrytutor.commasterorganicchemistry.com

In this compound, the two strongly activating ethoxy groups dominate the directing effects. The available positions for substitution are C4, C5, and C6. The combined +M effects of the two ethoxy groups will strongly activate the ring, making it much more reactive than benzene. The substitution pattern will favor positions that are ortho or para to the ethoxy groups. The C5 position is particularly activated as it is para to the C2-ethoxy group and ortho to the C1-ethoxy group. The C4 and C6 positions are also activated. The fluorine at C3 inductively deactivates the adjacent C4 position, but this is likely overcome by the powerful activation from the ethoxy groups. Therefore, electrophilic attack is most probable at the C5 position, followed by the C4 and C6 positions.

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|

| -F (Fluoro) | Strongly withdrawing | Weakly donating | Deactivating | ortho, para |

| -OEt (Ethoxy) | Withdrawing | Strongly donating | Strongly Activating | ortho, para |

Fluorobenzene (B45895) exhibits unusual reactivity in electrophilic aromatic substitution compared to other halobenzenes. While chlorobenzene (B131634) and bromobenzene (B47551) are significantly less reactive than benzene, fluorobenzene's reactivity is often comparable to that of benzene. acs.orgresearchgate.net For example, the rate of nitration for fluorobenzene is about 15-80% of that for benzene, whereas for other halobenzenes, it is much lower. acs.org This "anomalous" reactivity is attributed to the balance between fluorine's strong inductive withdrawal and its ability to donate electron density through resonance, which is more effective than for larger halogens due to better orbital overlap between the carbon 2p and fluorine 2p orbitals. wikipedia.org

The introduction of two strongly activating ethoxy groups onto the fluorobenzene scaffold, as in this compound, would drastically increase its reactivity towards electrophiles. These electron-releasing groups enrich the aromatic ring with electron density, making it a much stronger nucleophile. masterorganicchemistry.com Consequently, this compound is expected to be substantially more reactive in EAS reactions than benzene, fluorobenzene, and other non-activated or deactivated fluorobenzene derivatives.

| Compound | Relative Rate | Reference |

|---|---|---|

| Benzene | 1 | acs.org |

| Fluorobenzene | 0.15 | acs.org |

| Chlorobenzene | 0.033 | acs.org |

| Bromobenzene | 0.030 | acs.org |

| Anisole (Methoxybenzene) | ~10,000 | General textbook data |

| This compound | Predicted to be >>1 | Inferred from substituent effects |

Nucleophilic Aromatic Substitution Reactions

In contrast to EAS, nucleophilic aromatic substitution (SNA_r) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. byjus.com For this reaction to proceed, the ring must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. byjus.commasterorganicchemistry.com

The most common mechanism for SNA_r is a two-step addition-elimination process. govtpgcdatia.ac.in In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comuomustansiriyah.edu.iq In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. iscnagpur.ac.in

| Leaving Group | Relative Rate | Reason for Reactivity Order |

|---|---|---|

| -F | Highest | The rate is determined by the nucleophilic attack, which is accelerated by the inductive electron withdrawal of the halogen (F > Cl > Br > I). Bond strength (C-F > C-Cl > C-Br > C-I) is not the deciding factor. |

| -Cl | ↓ | |

| -Br | ↓ | |

| -I | Lowest |

The presence of electron-donating groups (EDGs) on an aromatic ring generally decreases the rate of nucleophilic aromatic substitution. byjus.com The two ethoxy groups in this compound are strong EDGs. They increase the electron density on the aromatic ring, making it less electrophilic and thus less susceptible to attack by an incoming nucleophile. govtpgcdatia.ac.in

Therefore, this compound is considered a deactivated substrate for nucleophilic aromatic substitution. Displacing the fluoride (B91410) ion from this compound would be significantly more difficult than from a fluorobenzene ring bearing electron-withdrawing groups. The reaction would likely require very harsh conditions (e.g., high temperatures and pressures) or would not proceed at all with common nucleophiles unless additional activating groups are introduced onto the ring.

Oxidation Reactions

Oxidation reactions of aromatic compounds, particularly those with electron-donating groups like ethers and phenols, are fundamental transformations in organic synthesis. For derivatives of this compound, oxidation primarily leads to the formation of quinones, which are highly reactive and synthetically valuable intermediates.

Pathways to quinone formation in similar fluorinated catechols

The oxidation of catechols (1,2-dihydroxybenzenes) to their corresponding ortho-quinones is a well-established process, often catalyzed by enzymes like tyrosinase or chemical oxidants. nih.govacademie-sciences.fr This transformation is a two-electron oxidation process. mdpi.com For a compound like this compound, a preliminary dealkylation step to reveal the catechol structure (3-fluorocatechol) would be necessary before oxidation to a quinone can occur.

The general mechanism for catechol oxidation involves the removal of two electrons and two protons to form the o-quinone. researchgate.net This can be facilitated by various oxidizing agents or electrochemical methods. marquette.eduresearchgate.net The presence of a fluorine atom, an electron-withdrawing group, on the catechol ring influences the redox potential of the molecule. It generally makes the oxidation more difficult by shifting the potential to a more anodic region. researchgate.net

Once the 3-fluoro-o-benzoquinone is formed, it acts as a potent electrophile. Quinones are known Michael acceptors and can react with a wide range of nucleophiles. acs.org The high reactivity of o-quinones means they can be transient intermediates, rapidly undergoing subsequent reactions such as polymerization or addition of nucleophiles present in the reaction medium, like water or alcohols. nih.govmdpi.com

Stereochemical outcomes of oxidative processes

The stereochemical outcomes of a reaction are only relevant when a chiral center is formed or when the reaction involves chiral reagents or catalysts. The oxidation of this compound, or its corresponding catechol (3-fluorocatechol), to 3-fluoro-o-benzoquinone does not create any stereocenters. Both the starting material and the resulting quinone product are achiral molecules. Therefore, the oxidative process does not lead to the formation of enantiomers or diastereomers, and stereoselectivity is not a factor in this specific transformation. Stereochemical considerations would only become pertinent if the resulting quinone were to react further with a chiral nucleophile.

Rearrangement Reactions

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to create a structural isomer of the original molecule.

Fries rearrangement and related transformations

The Fries rearrangement is a classic organic reaction that involves the transformation of a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgsigmaaldrich.com The reaction is selective, typically yielding a mixture of ortho and para isomers, with the product ratio influenced by reaction conditions such as temperature and solvent. wikipedia.org Since this compound is an ether, not an ester, it cannot directly undergo the Fries rearrangement.

For a related transformation to occur, the ether would first need to be converted to a phenolic ester. This would involve cleaving one or both ethoxy groups to form a phenol (B47542), followed by acylation to yield the necessary ester substrate.

A variant of this reaction is the photo-Fries rearrangement, which proceeds via a radical mechanism upon exposure to UV light and does not require a catalyst. wikipedia.orgrit.edu This photochemical version can also produce ortho and para hydroxy ketones from a phenolic ester. rit.edu Another related transformation is the anionic Fries rearrangement, where ortho-metalation with a strong base triggers the rearrangement. wikipedia.org While these reactions are powerful for synthesizing specific hydroxy aryl ketones, their application to this compound would necessitate its prior conversion to an appropriate phenolic ester.

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. nih.gov

Suzuki-Miyaura coupling and other cross-coupling reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. tcichemicals.com For this compound to participate in a Suzuki-Miyaura reaction, it must first be functionalized into either the organoboron component or the organic halide component.

As the Halide Component: The aromatic ring can be halogenated (e.g., brominated or iodinated) at one of the available positions (4, 5, or 6). The resulting halo-1,2-diethoxy-3-fluorobenzene could then be coupled with various aryl or vinyl boronic acids. The regioselectivity of Suzuki-Miyaura reactions on polyhalogenated fluorobenzenes is a key consideration, often influenced by both electronic and steric factors. researchgate.netresearchgate.net

As the Organoboron Component: The compound could be converted into a boronic acid or ester via lithiation followed by reaction with a trialkyl borate. This derivative could then react with various organic halides.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide.

Transmetalation: The organic group from the boron reagent is transferred to the palladium(II) center, a step that is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

Besides the Suzuki-Miyaura reaction, other metal-catalyzed cross-coupling reactions could also be employed to functionalize derivatives of this compound. The choice of reaction depends on the desired bond and the available starting materials.

Table 1: Key Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Electrophile (R¹-X) | Nucleophile (R²-M) | Catalyst | Resulting Bond |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide or Triflate | Boronic Acid/Ester | Palladium, Nickel | C(sp²)–C(sp²) |

| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Palladium/Copper | C(sp²)–C(sp) |

| Negishi | Organic Halide or Triflate | Organozinc Reagent | Palladium, Nickel | C–C |

| Heck | Aryl/Vinyl Halide | Alkene | Palladium | C(sp²)–C(sp²) |

| Buchwald-Hartwig | Aryl/Vinyl Halide | Amine | Palladium | C(sp²)–N |

Derivatives and Analogs of 1,2 Diethoxy 3 Fluorobenzene

Synthesis and Characterization of Substituted 1,2-Diethoxy-3-fluorobenzene Derivatives

The introduction of various substituents onto the this compound core allows for the fine-tuning of its chemical properties. This includes the addition of halogens, alternative alkoxy groups, and the fusion of extended aromatic systems.

The synthesis of halogenated derivatives, such as those containing bromine, is a common strategy to introduce a reactive handle for further functionalization, for instance, through cross-coupling reactions. A general approach to synthesizing brominated fluorobenzene (B45895) compounds involves the diazotization of a corresponding aniline (B41778) derivative, followed by a Sandmeyer-type reaction with a bromide source. For example, the preparation of 5-bromo-1,3-dichloro-2-fluorobenzene (B174838) is achieved by the diazotization of 3,5-dichloro-4-fluoroaniline, followed by reaction with cuprous bromide in hydrobromic acid. google.com This method can be adapted for the synthesis of 5-bromo-1,2-diethoxy-3-fluorobenzene, starting from the appropriately substituted aniline. The use of tubular reactors for the diazotization step can improve reaction stability and yield by minimizing side reactions. google.com

Another route involves the direct bromination of a fluoro-aromatic compound. For instance, 1,4-dimethoxy-2-fluorobenzene (B130371) can be brominated at the 3-position using n-butyllithium and liquid bromine. guidechem.com This highlights the influence of existing substituents on the regioselectivity of electrophilic aromatic substitution.

The characterization of these halogenated analogs relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the substitution pattern on the benzene (B151609) ring. Mass spectrometry confirms the molecular weight and elemental composition.

Table 1: Selected Halogenated Fluorobenzene Derivatives and Their Synthesis Methods

| Compound | Starting Material | Reagents | Key Reaction Type |

| 5-bromo-1,3-dichloro-2-fluorobenzene | 3,5-dichloro-4-fluoroaniline | Sodium nitrite, Sulfuric acid, Cuprous bromide, Hydrobromic acid | Diazotization, Sandmeyer reaction |

| 1-bromo-2,5-dichloro-3-fluorobenzene | 6-bromo-2,4-dichloro-3-fluoro-aniline | Not specified | Diazotization and reduction |

| 5-bromo-3-fluoro-2-methylbenzoate | 2-methyl-3-amino-5-bromobenzoate | Hexafluorophosphoric acid, Sodium nitrite | Diazotization |

Methoxy (B1213986) analogs, where the ethoxy groups of this compound are replaced by methoxy groups, are of significant interest. The synthesis of these compounds often involves nucleophilic aromatic substitution (SNAr) reactions on highly fluorinated benzene rings. For instance, various mono- and dimethoxyarene derivatives can be synthesized from commercially available fluoroarenes by reacting them with sodium methoxide. nih.gov This reaction generally provides good to excellent yields of the desired methoxylated products. nih.gov

For example, the synthesis of 1,4-dimethoxy-2-fluorobenzene can be achieved by reacting hydroquinone (B1673460) with dimethyl sulfate (B86663) in the presence of anhydrous potassium carbonate. guidechem.com The characterization of these methoxy analogs is typically performed using NMR spectroscopy and mass spectrometry to confirm the structure and purity. The physical properties, such as melting and boiling points, are also important characterization parameters. For instance, 1,4-dimethoxy-2-fluorobenzene is a white or grayish-white solid with a melting point of 23-26°C and a boiling point of 119-121°C at 40 mmHg. guidechem.com

Table 2: Physical and Spectroscopic Data for Selected Methoxy Fluorobenzene Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1,4-Dimethoxy-2-fluorobenzene | C₈H₉FO₂ | 156.15 | 23-26 | 119-121 (40 mmHg) |

| 1-Fluoro-2,4-dimethoxybenzene | C₈H₉FO₂ | 156.15 | Not available | Not available |

| 1,3-Dimethoxy-5-fluorobenzene | C₈H₉FO₂ | 156.15 | Not available | Not available |

The synthesis of derivatives with extended aromatic systems, such as those incorporating a naphthalene (B1677914) moiety, can be achieved through various coupling strategies. While specific synthesis of diethoxyfluorobenzoylnaphthalenes is not detailed in the provided search results, analogous reactions provide insight into potential synthetic routes. For example, the Suzuki coupling of mono- and dimethoxy haloarenes with chlorinated phenylboronic acids has been used to create methoxylated polychlorinated biphenyls. nih.gov This methodology could potentially be adapted by using a naphthalene-based boronic acid or a related organometallic reagent to couple with a brominated this compound derivative.

Characterization of these larger, more complex molecules would involve a combination of 1H and 13C NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography to unequivocally determine the three-dimensional structure. Elemental analysis is also a standard method to confirm the empirical formula of newly synthesized compounds. mdpi.comrsc.org

Structure-Reactivity Relationships in Derivatives

The nature and position of substituents on the this compound ring profoundly influence the molecule's reactivity. The electron-donating ethoxy groups activate the aromatic ring towards electrophilic substitution, while the electron-withdrawing fluorine atom deactivates it. The interplay of these electronic effects, along with steric hindrance from the substituents, dictates the regioselectivity of chemical reactions.

For instance, in electrophilic nitration, the fluorine atom in 2-fluoro-1,4-dimethoxybenzene directs the incoming nitro group primarily to the para position, leading to the formation of 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield. mdpi.com This demonstrates the strong directing effect of the fluorine atom in this particular system.

The presence of a bromine atom, as in 5-bromo-1,2-diethoxy-3-fluorobenzene, introduces a site for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the construction of more complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds. The reactivity of the C-Br bond will be influenced by the electronic environment created by the adjacent ethoxy and fluoro substituents.

Design and Synthesis of Bioactive Analogs

The structural motif of substituted fluorobenzenes is prevalent in many biologically active compounds, including pharmaceuticals and agrochemicals. google.com The design and synthesis of bioactive analogs of this compound leverage the principles of medicinal chemistry to optimize interactions with biological targets.

The this compound core can serve as a scaffold, or central framework, for the development of new bioactive compounds. By systematically modifying the substituents, chemists can explore the structure-activity relationship (SAR) and identify key features required for a desired biological effect. For example, sulfonamide derivatives of fluorobenzene have been investigated for their potential biological activities. smolecule.com The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzene-1-sulfonamide highlights how the fluorobenzene moiety can be incorporated into larger structures with potential pharmaceutical applications. smolecule.com

The development of such bioactive analogs often involves creating a library of related compounds with variations at specific positions. These compounds are then screened for their biological activity, and the results are used to refine the design of the next generation of analogs. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. The fluorinated benzene ring can influence properties such as metabolic stability and binding affinity to target proteins.

Fluorinated Phenol (B47542) Derivatives in Drug Development

While direct derivatization of this compound into medicinally active fluorinated phenols is not extensively documented in publicly available research, the strategic incorporation of fluorine into phenolic structures is a cornerstone of modern drug discovery. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, influencing its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net

Fluorinated phenol derivatives have been investigated for a wide array of therapeutic applications. For instance, the introduction of fluorine into the phenolic rings of Schiff bases has been shown to modulate their antifungal activity. frontiersin.org Specifically, a di-fluorinated pyridine (B92270) Schiff base demonstrated notable antifungal properties, highlighting the importance of the fluorine substitution pattern on the phenolic ring for biological activity. frontiersin.org

Furthermore, fluorinated chalcones, which contain a phenolic moiety, have been synthesized and evaluated for their potential as 5-lipoxygenase inhibitors and for their anti-peroxidation and in vitro antitumor activities. nih.gov One study reported that a 6-fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone (B49325) was the most effective compound in an in vitro human cancer cell line panel. nih.gov

The development of fluorinated polyphenols has also shown promise. Starting from natural polyphenols, researchers have created new fluorinated derivatives with improved inhibitory activity against enzymes like DYRK1A/B, which are implicated in neuroinflammatory diseases such as Parkinson's disease. google.com These modifications not only enhanced potency but also improved bioavailability and selectivity. google.com

The synthesis of such fluorinated phenols often involves multi-step processes, starting from commercially available fluorinated precursors. For example, fluorinated bromobenzenes can be reacted with benzyl (B1604629) alcohol, followed by a series of reactions to introduce other functionalities and ultimately yield the desired fluorinated phenol derivatives. frontiersin.org

Table 1: Examples of Fluorinated Phenol Derivatives and Their Biological Relevance

| Compound Class | Example | Biological Target/Application | Key Findings |

| Pyridine Schiff Bases | (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol | Antifungal | The presence and position of fluorine on the phenolic ring modulate antifungal activity. frontiersin.org |

| Chalcones | 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone | 5-Lipoxygenase Inhibition, Anticancer | Demonstrated potent in vitro activity against a panel of human cancer cell lines. nih.gov |

| Polyphenols | Fluorinated EGCG derivative (1c) | DYRK1A/B Inhibition | Improved inhibitory activity, bioavailability, and selectivity for enzymes linked to neurodegenerative diseases. google.com |

Note: This table presents general findings in the field of fluorinated phenol derivatives and does not imply direct synthesis from this compound based on available literature.

Triazole Derivatives as Enzyme Inhibitors

The triazole moiety is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs. scispace.com Triazole derivatives are known to be potent inhibitors of various enzymes, making them attractive candidates for the development of new therapeutic agents. iyte.edu.trnih.gov While no direct synthesis of triazole derivatives from this compound is prominently reported, the broader class of triazoles represents a significant area of research with parallels in structural chemistry.

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. Their unique structure allows them to engage in various non-covalent interactions with enzyme active sites, leading to potent inhibition. scispace.com The synthesis of triazole derivatives often utilizes "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and versatile reaction. mdpi.com

A vast number of triazole derivatives have been synthesized and evaluated as inhibitors of a wide range of enzymes. For example, triazole derivatives have been developed as inhibitors of InhA, an enzyme crucial for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. iyte.edu.tr Other studies have focused on triazoles as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them potential agents for managing type 2 diabetes. researchgate.net

Furthermore, triazole-based compounds have been designed as inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. nih.gov Molecular modeling and docking studies are often employed to understand the structure-activity relationships and to guide the design of more potent and selective inhibitors. nih.gov The introduction of fluorine atoms into triazole derivatives is also a common strategy to enhance their biological activity. nih.gov

Table 2: Research Findings on Triazole Derivatives as Enzyme Inhibitors

| Enzyme Target | Triazole Derivative Example | Therapeutic Area | Key Findings |

| InhA | 1-dodecyl-4-phenethyl-1H-1,2,3-triazole | Tuberculosis | Displayed significant inhibitory activity against Mycobacterium tuberculosis. iyte.edu.tr |

| α-Glucosidase | (R)-1-(2-(4-bromo-2-methoxyphenoxy) propyl)-4-(4-(trifluoromethyl) phenyl)-1H-1,2,3-triazole derivatives | Diabetes | Several derivatives showed significant in vitro inhibitory activity against α-glucosidase. researchgate.net |

| Xanthine Oxidase | 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives | Gout | Computational studies identified key structural features for enhanced inhibitory activity. nih.gov |

| Carbonic Anhydrase-II | 1H-1,2,3-Triazole analogs | Various | Showed moderate to significant inhibition, with some compounds being more potent than the standard drug. frontiersin.org |

Computational and Theoretical Studies on 1,2 Diethoxy 3 Fluorobenzene

Quantum Chemical Calculations

Density Functional Theory (DFT) for molecular properties and reactivity.

No published studies employing Density Functional Theory to calculate the molecular properties and reactivity of 1,2-Diethoxy-3-fluorobenzene were identified. Such studies would typically provide insights into the molecule's optimized geometry, vibrational frequencies, and electronic properties.

Molecular Dynamics Simulations

No records of molecular dynamics simulations performed on this compound were found. These simulations would offer valuable information about the compound's dynamic behavior, conformational changes, and interactions with other molecules over time.

Structure-Reactivity and Structure-Property Correlations

Hirshfeld charge analysis for electrophilic substitution.

A search for Hirshfeld charge analysis applied to this compound to predict the outcomes of electrophilic substitution reactions yielded no results. This computational tool is often used to determine the partial atomic charges and identify the most likely sites for electrophilic attack.

Prediction of reaction barrier heights.

No studies predicting the reaction barrier heights for any chemical transformation involving this compound could be located. These predictions are fundamental for understanding reaction kinetics and mechanisms.

Conformational Analysis and Stereochemistry

The spatial arrangement of the substituents on the benzene (B151609) ring of this compound is determined by the interplay of steric and electronic effects. The two bulky ethoxy groups in adjacent positions, along with the fluorine atom, create significant steric hindrance, which dictates the molecule's preferred conformation.

In 1,2-dimethoxybenzene (B1683551), the two methoxy (B1213986) groups are not coplanar with the benzene ring. Due to steric repulsion between the adjacent groups, they are twisted out of the aromatic plane. X-ray diffraction studies of 1,2-dimethoxybenzene have shown that the methoxy groups are in a trans conformation relative to each other and are twisted out of the benzene plane by approximately -5.0° and +8.6°.

For this compound, a similar situation is expected. The ethoxy groups, being larger than methoxy groups, will experience even greater steric strain. Consequently, they are predicted to adopt a non-planar conformation. The C(aromatic)-C(aromatic)-O-C(ethyl) torsion angles are crucial in defining this arrangement. The fluorine atom at the 3-position further contributes to the steric crowding, likely influencing the preferred orientation of the adjacent ethoxy group.

Computational models would predict that the most stable conformer of this compound minimizes steric repulsion by rotating the ethoxy groups out of the plane of the benzene ring. The likely torsion angles would be a result of a balance between the steric hindrance of the bulky ethyl groups and the electronic effects of the fluorine substituent.

Table 1: Predicted Torsion Angles in this compound based on Related Compounds

| Torsion Angle | Description | Predicted Value (degrees) | Basis of Prediction |

|---|---|---|---|

| C2-C1-O-C(ethyl) | Rotation of the ethoxy group at C1 | ± (10 - 30) | Steric hindrance with the adjacent ethoxy group, analogy to 1,2-dimethoxybenzene. |

| C1-C2-O-C(ethyl) | Rotation of the ethoxy group at C2 | ± (10 - 30) | Steric hindrance with adjacent ethoxy and fluoro groups. |

Note: These are estimated values based on principles of stereochemistry and data from related molecules. Precise values would require specific DFT calculations.

Spectroscopic Property Prediction and Interpretation

Computational methods are instrumental in predicting and interpreting NMR and IR spectra, which serve as fingerprints for molecular structure.

Quantum mechanical calculations, particularly DFT, are widely used to predict NMR chemical shifts (¹H and ¹³C) and infrared vibrational frequencies with a high degree of accuracy. d-nb.infonih.govrsc.org These predictions are invaluable for assigning experimental spectra and confirming molecular structures.

NMR Spectral Predictions

The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus in the molecule. By comparing these calculated values to a reference compound (like tetramethylsilane, TMS), a predicted chemical shift can be obtained. d-nb.infonih.gov

For this compound, the predicted ¹H and ¹³C NMR chemical shifts can be estimated by considering the known spectrum of 1,2-diethoxybenzene (B166437) and applying the known substituent effects of a fluorine atom on an aromatic ring.

¹H NMR: The aromatic protons are expected to appear in the range of 6.5-8.0 ppm. libretexts.org The fluorine atom will influence the chemical shifts of the nearby aromatic protons through both inductive and resonance effects, and will also introduce characteristic H-F coupling patterns. The ethoxy group protons will appear as a quartet (CH₂) and a triplet (CH₃) in the upfield region of the spectrum.

¹³C NMR: The aromatic carbons typically resonate between 120-160 ppm. oregonstate.edu The carbon directly bonded to the fluorine atom will show a large C-F coupling constant and a significant shift in its resonance. The carbons bearing the ethoxy groups will also be shifted downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic CH | 6.8 - 7.2 | 115 - 125 | Influenced by the electron-donating ethoxy groups and the electronegative fluorine. |

| Aromatic C-O | N/A | 145 - 155 | Downfield shift due to oxygen attachment. |

| Aromatic C-F | N/A | 150 - 160 (doublet) | Significant downfield shift and large C-F coupling. |

| -O-CH₂-CH₃ | ~4.1 (quartet) | ~65 | Typical range for ethoxy group attached to an aromatic ring. |

Note: These are estimated chemical shift ranges. Experimental values may vary based on solvent and other conditions.

IR Spectral Predictions

Computational IR spectroscopy involves calculating the vibrational frequencies and their corresponding intensities based on the molecule's potential energy surface. researchgate.net These calculations help in assigning the various absorption bands observed in an experimental IR spectrum to specific molecular vibrations.

The IR spectrum of this compound is expected to show characteristic bands for the aromatic ring, the C-O ether linkages, the C-H bonds of the ethyl groups, and a distinctive C-F bond vibration. The spectrum of the related 1,2-diethoxybenzene shows strong C-O stretching bands around 1250 cm⁻¹ and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. chemicalbook.comnist.gov

The introduction of the fluorine atom is predicted to introduce a strong absorption band corresponding to the C-F stretching vibration, typically found in the 1000-1300 cm⁻¹ region. This may overlap with the C-O stretching vibrations.

Table 3: Predicted Major IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Aryl-Alkyl Ether) | 1200 - 1275 | Strong |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR for structural elucidation.

Specific ¹H, ¹³C, and ¹⁹F NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 1,2-Diethoxy-3-fluorobenzene, are not available in published literature. This information is essential for the unambiguous structural elucidation of the molecule, confirming the connectivity of atoms and the chemical environment of the hydrogen, carbon, and fluorine nuclei.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) for accurate mass determination.

Published high-resolution mass spectrometry data for this compound, which would provide its exact mass and confirm its elemental composition (C₁₀H₁₃FO₂), could not be found.

X-ray Crystallography

Single-crystal X-ray diffraction for solid-state molecular structure.

There are no available reports on the successful crystallization of this compound and its subsequent analysis by single-crystal X-ray diffraction. As a result, critical data regarding its crystal system, space group, unit cell dimensions, and precise atomic coordinates, which define its three-dimensional structure in the solid state, are unknown.

Hirshfeld surface analysis for intermolecular interactions.

Without crystallographic data (a .cif file), performing a Hirshfeld surface analysis is impossible. This analysis is used to visualize and quantify intermolecular interactions within the crystal lattice, such as hydrogen bonds and van der Waals forces, providing insights into the crystal packing. No such analysis has been published for this compound.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a detailed fingerprint of the covalent bonds within a molecule. For this compound, the spectra are characterized by vibrations originating from the substituted benzene (B151609) ring, the two ethoxy groups, and the carbon-fluorine bond. While specific experimental spectra for this compound are not widely published, a detailed predictive analysis can be made based on the well-established vibrational modes of analogous compounds like fluorobenzene (B45895) and 1,2-diethoxybenzene (B166437). nist.govirphouse.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The key expected absorption bands for this compound would include:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretch: The methyl (CH₃) and methylene (B1212753) (CH₂) groups of the ethoxy substituents will exhibit symmetric and asymmetric stretching vibrations in the 2980-2850 cm⁻¹ range.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene ring are expected to produce several sharp bands in the 1600-1450 cm⁻¹ region.

C-F Stretch: The carbon-fluorine stretching vibration is a strong absorption and is anticipated to be in the 1275-1200 cm⁻¹ range for aryl fluorides.

Aryl-Alkyl Ether C-O Stretch: The asymmetric C-O-C stretching of the ethoxy groups attached to the aromatic ring will result in a strong, characteristic band, typically around 1250 cm⁻¹. The symmetric stretch is expected near 1040 cm⁻¹.

Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring (1,2,3-trisubstituted) will influence the C-H out-of-plane bending vibrations, which are useful for confirming isomer structure and typically appear in the 900-700 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, key Raman signals would include:

Ring Breathing Mode: A strong, sharp signal corresponding to the symmetric expansion and contraction of the benzene ring is expected near 1000 cm⁻¹.

Aromatic C=C Stretch: The aromatic stretching vibrations are also Raman active and will appear in the 1600-1450 cm⁻¹ region.

C-O and C-F Bonds: While the C-F and C-O stretching vibrations are visible, they are often weaker in Raman spectra compared to their intensity in IR spectra.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | Aryl C-H | 3100 - 3000 | Medium | Strong |

| C-H Stretch (Aliphatic) | -CH₂-CH₃ | 2980 - 2850 | Strong | Medium |

| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 | Medium-Strong | Medium-Strong |

| C-F Stretch | Aryl-F | 1275 - 1200 | Strong | Weak-Medium |

| C-O Stretch (Asymmetric) | Aryl-O-CH₂ | ~1250 | Strong | Medium |

| C-O Stretch (Symmetric) | Aryl-O-CH₂ | ~1040 | Strong | Weak |

| Ring Breathing | Benzene Ring | ~1000 | Weak | Strong |

| C-H OOP Bending | Aryl C-H | 900 - 700 | Strong | Weak |

Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for determining the purity of this compound and for separating it from potential isomers generated during synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The sample is vaporized and passed through a capillary column (the GC component), which separates components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer (MS), where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for structural identification.

For this compound (molar mass: 184.21 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 184. The fragmentation pattern would likely be dominated by cleavages characteristic of aromatic ethers. libretexts.org Predicted key fragmentation pathways include:

Loss of an ethyl radical (•CH₂CH₃): This is a common fragmentation for ethyl ethers, leading to a significant peak at m/z 155 [M-29]⁺.

Loss of ethylene (B1197577) (C₂H₄): A rearrangement reaction can lead to the loss of an ethylene molecule, resulting in a peak at m/z 156 [M-28]⁺.

Loss of an ethoxy radical (•OCH₂CH₃): Cleavage of the aryl-oxygen bond would yield a fragment at m/z 139 [M-45]⁺.

Fragments of the fluorobenzene core: Further fragmentation would produce ions characteristic of the substituted aromatic ring.

| m/z Value | Predicted Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 184 | [C₁₀H₁₃FO₂]⁺ (Molecular Ion) | - |

| 156 | [C₈H₉FO₂]⁺ | C₂H₄ |

| 155 | [C₈H₈FO₂]⁺ | •C₂H₅ |

| 139 | [C₈H₈FO]⁺ | •OC₂H₅ |

| 127 | [C₇H₄FO]⁺ | •C₂H₅, CO |

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the separation of compounds in a liquid mobile phase. It is particularly useful for the separation of positional isomers, which often have very similar boiling points, making GC separation challenging. nsf.govsci-hub.se The synthesis of this compound could potentially yield other isomers, such as 1,2-Diethoxy-4-fluorobenzene or 2,3-Diethoxy-1-fluorobenzene.

Reverse-phase HPLC (RP-HPLC), using a non-polar stationary phase (like C18-silica) and a polar mobile phase (such as a methanol/water or acetonitrile/water mixture), would be the method of choice. Separation is based on differences in polarity; isomers with slightly different dipole moments will interact differently with the stationary phase, leading to different retention times. Generally, more polar isomers elute earlier from the column. This allows for both the qualitative identification and quantitative analysis of each isomer in a mixture.

| Compound | Potential Isomer | Expected Elution Order (RP-HPLC) | Rationale |

|---|---|---|---|

| This compound | Target Compound | Dependent on subtle polarity differences; baseline separation is expected. | Positional isomers have distinct dipole moments, leading to differential retention on a non-polar stationary phase. |

| 1,2-Diethoxy-4-fluorobenzene | Positional Isomer |

Applications and Emerging Research Areas of 1,2 Diethoxy 3 Fluorobenzene

Synthetic Building Block in Organic Chemistry

1,2-Diethoxy-3-fluorobenzene is a specialized aromatic compound valued as a building block in organic synthesis. sigmaaldrich.com Its utility stems from the unique combination of a fluorinated benzene (B151609) ring and two ethoxy groups, which impart specific reactivity and properties to the molecule. evitachem.comappchemical.com Organic building blocks are fundamental components used for the bottom-up assembly of more complex molecular architectures, playing a crucial role in medicinal chemistry, organic chemistry, and material chemistry. sigmaaldrich.com

Fluoro building blocks for complex molecule synthesis

The incorporation of fluorine into organic molecules is a widely adopted strategy to modulate their physical and chemical properties, such as stability, reactivity, lipophilicity, and acidity, often with minimal steric disruption. sigmaaldrich.com Fluorinated building blocks, like this compound, are therefore highly sought after for the synthesis of complex molecular targets. sigmaaldrich.comtechnologypublisher.com The presence of the fluorine atom on the benzene ring influences the electron distribution, which can direct subsequent chemical reactions and is a key feature in the design of advanced molecules. evitachem.com

The general method for preparing fluorobenzene (B45895) derivatives often involves reactions like the Balz-Schiemann reaction, which transforms an aromatic amine into an aryl fluoride (B91410). rhhz.net Compounds such as this compound serve as pre-functionalized platforms, allowing chemists to introduce a fluorinated phenyl group into a larger structure. For instance, related fluorinated building blocks like 3-fluorobenzene-1,2-diamine (B95444) are used in condensation reactions to create complex heterocyclic systems, such as fluorinated dibenzo[a,c]-phenazines, which are scaffolds for advanced materials. st-andrews.ac.uk This exemplifies the role of fluorinated benzene derivatives in constructing elaborate, high-value molecules.

Intermediates for pharmaceuticals and agrochemicals

The strategic introduction of fluorine is a cornerstone of modern drug and agrochemical design. sigmaaldrich.comresearchgate.net It is estimated that approximately 30% of new approved drugs and about 25% of licensed herbicides contain one or more fluorine atoms. sigmaaldrich.com Fluorine substitution can significantly enhance a molecule's metabolic stability by strengthening chemical bonds (the C-F bond is stronger than the C-H bond), improve binding affinity to biological targets, and increase membrane permeability. researchgate.netnih.gov

Fluorinated aromatic compounds are pivotal intermediates in the synthesis of these products. evitachem.com For example, the fluorobenzene moiety is a common feature in a wide range of fungicides, herbicides, and insecticides. rhhz.net The synthesis of these agrochemicals often relies on the availability of functionalized fluorobenzene derivatives. rhhz.net Similarly, in medicinal chemistry, fluorinated groups are incorporated to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govethernet.edu.et As a functionalized organofluorine compound, this compound represents a valuable intermediate for the synthesis of novel, biologically active molecules in both the pharmaceutical and agrochemical sectors. evitachem.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 226555-35-7 |

| Molecular Formula | C10H13FO2 |

| Molecular Weight | 184.21 g/mol |

| Class | Fluorinated Aromatic Compound |

Material Science Applications

Precursors for polymers and liquid crystals

Fluorinated compounds are essential in material science for creating high-performance polymers and liquid crystals. sigmaaldrich.com The introduction of fluorine can lead to materials with high thermal stability, low surface tension, and excellent dielectric properties. technologypublisher.com Fluoropolymers, such as Polytetrafluoroethylene (PTFE), are well-known for their chemical resistance and non-stick properties. sigmaaldrich.com this compound, with its fluorinated aromatic core, can be considered a precursor or monomer for the synthesis of new fluorinated polymers with tailored properties.

In the field of liquid crystals (LCs), fluorine substitution is a critical design element. beilstein-journals.org The position and number of fluorine atoms on the molecular scaffold can significantly influence the material's mesophase behavior, viscosity, and dielectric anisotropy. beilstein-journals.orgrsc.org For instance, fluorinated moieties are often introduced to create LCs with either positive or negative dielectric anisotropy, a key property for display applications. beilstein-journals.org The synthesis of many modern liquid crystals incorporates fluorinated benzene rings to achieve the desired physical characteristics. beilstein-journals.orgtcichemicals.com

Development of functional materials with specific dielectric properties

The dielectric constant is a fundamental property of a material that describes its ability to store electrical energy in an electric field. honeywell.com Materials with low dielectric constants are crucial for applications in microelectronics, such as insulators in integrated circuits, to reduce signal delay and power consumption. dntb.gov.ua Fluoropolymers are known for having excellent dielectric properties, which makes them suitable for applications like wire and cable insulation. technologypublisher.com

Table 2: Impact of Fluorination on Material Properties

| Property | Effect of Fluorine Incorporation | Application Benefit |

|---|---|---|

| Thermal Stability | Increased | High-temperature applications, durability. |

| Dielectric Constant | Often Lowered | Microelectronics, high-frequency circuits. |

| Surface Energy | Lowered | Non-stick coatings, hydrophobic surfaces. |

| Chemical Resistance | Increased | Protective coatings, harsh environment use. |

| LC Anisotropy | Modified (Positive or Negative) | Liquid Crystal Displays (LCDs). |

Future Directions and Challenges in 1,2 Diethoxy 3 Fluorobenzene Research

Development of More Efficient and Sustainable Synthetic Routes

The industrial viability and environmental impact of producing 1,2-Diethoxy-3-fluorobenzene and its derivatives are critically dependent on the development of efficient and sustainable synthetic methodologies. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research in this area should prioritize the principles of green chemistry.

Key areas for development include:

Catalyst-Free and Solvent-Free Reactions: Exploring reactions that proceed efficiently without the need for catalysts and in the absence of volatile organic solvents can significantly reduce the environmental footprint of the synthesis.

Visible-Light-Induced Reactions: Photocatalytic processes that utilize visible light as an energy source offer a green alternative to thermally driven reactions, often proceeding under mild conditions.

Use of Greener Solvents: When solvents are necessary, the focus should be on environmentally benign options such as water or polyethylene (B3416737) glycol (PEG).

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry that should be applied to the synthesis of this compound.

Challenges in this domain include the often-higher initial costs of developing green technologies and the need for significant process optimization to achieve high yields and purity. Overcoming the reliance on traditional, well-established, but less sustainable methods presents a significant hurdle. nih.gov

Exploration of Novel Reactivity Patterns

The unique electronic properties conferred by the fluorine atom and the two ethoxy groups on the benzene (B151609) ring of this compound suggest a rich and largely unexplored reactivity. Future research should aim to uncover and harness these novel reactivity patterns.

Promising avenues of exploration include:

C-H Activation: The selective functionalization of carbon-hydrogen bonds is a powerful tool in modern organic synthesis. Investigating the C-H activation of the aromatic ring and the ethyl groups of this compound could lead to new and efficient ways to introduce further functionality. nih.govnih.gov

Directed ortho-Lithiation: The alkoxy groups can act as directing groups for ortho-lithiation, enabling the selective introduction of substituents at the positions adjacent to them. Exploring the regioselectivity of this reaction in the presence of the fluorine atom is a key research question. wikipedia.orguwindsor.carsc.orgharvard.edunih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions: Utilizing the carbon-fluorine bond or C-H bonds as handles for transition-metal-catalyzed cross-coupling reactions can provide access to a wide array of complex derivatives.

A significant challenge in this area is controlling the regioselectivity of these reactions, given the multiple potential reaction sites on the molecule. Understanding the interplay of the electronic and steric effects of the substituents will be crucial for developing predictable and selective transformations.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity and properties. beilstein-journals.orgnih.govresearchgate.net For this compound, advanced computational modeling can provide invaluable insights and guide experimental efforts.

Future computational studies should focus on:

Predicting Electronic Properties: Calculating properties such as molecular orbital energies, electron density distribution, and electrostatic potential can help in understanding the reactivity and potential applications of the molecule. researchgate.net

Modeling Reaction Mechanisms: DFT calculations can be used to elucidate the mechanisms of known and novel reactions, helping to optimize reaction conditions and predict the formation of byproducts.

Virtual Screening for New Applications: Computational methods can be employed to screen libraries of virtual compounds derived from this compound for potential biological activity or desirable material properties. beilstein-journals.org

The primary challenge in this area is the computational cost associated with high-level calculations on complex systems. Furthermore, the accuracy of computational predictions is highly dependent on the chosen theoretical model and requires careful validation against experimental data.

Discovery of New Applications in Emerging Fields

The unique combination of a fluorine atom and two ethoxy groups suggests that this compound and its derivatives could find applications in a variety of emerging fields.

Potential areas for application discovery include:

Medicinal Chemistry: Fluorinated compounds are prevalent in pharmaceuticals due to their ability to enhance metabolic stability, binding affinity, and bioavailability. nih.govnih.govacs.orgnih.govresearchgate.netsigmaaldrich.comresearchgate.net Derivatives of this compound could be explored as novel therapeutic agents.

Materials Science: The electronic and physical properties of fluorinated aromatic compounds make them attractive candidates for use in advanced materials such as liquid crystals, polymers, and organic electronics. man.ac.ukresearchgate.net The specific substitution pattern of this compound could lead to materials with unique optical or electronic properties.

Molecular Imaging: The use of fluorine-18 in Positron Emission Tomography (PET) is a powerful diagnostic tool. nih.govnih.gov Developing methods for the efficient radiosynthesis of ¹⁸F-labeled this compound derivatives could open up new avenues in medical imaging.

The main challenge in discovering new applications is the need for extensive screening and testing, which can be both time-consuming and resource-intensive. Identifying the most promising areas for investigation will require a combination of computational prediction and high-throughput experimental screening.

Collaborative and Interdisciplinary Research Approaches

Addressing the multifaceted challenges and fully realizing the potential of this compound research will require a departure from siloed research efforts. Collaborative and interdisciplinary approaches are essential for accelerating progress.

Future research should be fostered through:

Academia-Industry Partnerships: Collaborations between academic researchers and industrial partners can help to bridge the gap between fundamental discoveries and real-world applications. specialchem.com

Cross-Disciplinary Teams: Bringing together experts from synthetic chemistry, computational chemistry, materials science, and biology will be crucial for tackling complex problems and identifying novel applications. nih.govacs.orgelsevierpure.comnih.gov

International Collaborations: Fostering collaborations between research groups across the globe can lead to a more rapid exchange of ideas and expertise, accelerating the pace of discovery.

The primary challenges to successful collaboration include differences in research cultures, intellectual property considerations, and the logistical complexities of coordinating research across different institutions and disciplines. Building effective communication channels and establishing clear common goals are paramount to overcoming these hurdles. princeton.edu

Q & A

Q. Table 1: Example Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Characterization Techniques |

|---|---|---|---|

| NAS with KF | 1,2-Diethoxybenzene, KF, DMF, 120°C | 65 | ¹H NMR, ¹⁹F NMR, GC-MS |

| DoM with LDA | n-BuLi, Electrophile (e.g., F⁺), THF, -78°C | 45 | IR (C-F stretch: 1220 cm⁻¹), HPLC |

Advanced: How can computational chemistry predict the reactivity of this compound in electrophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects:

- Electrostatic potential maps : Identify electron-rich regions (ethoxy groups) and electron-deficient sites (fluorine adjacency).

- Hammett substituent constants : σₚ values (ethoxy: -0.24; fluorine: +0.06) predict directing effects. Fluorine’s inductive withdrawal dominates over resonance donation, favoring electrophilic attack at para-ethoxy positions.

- Transition-state modeling : Simulate intermediates for reactions like nitration or halogenation to predict regioselectivity. Validate with experimental ¹H NMR coupling constants (e.g., J = 8-10 Hz for para-substituted products).

Reference : Computational workflows align with strategies in for related fluorinated aromatics .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H NMR : Ethoxy groups show triplets (δ 1.3–1.5 ppm, CH₃) and quartets (δ 3.8–4.1 ppm, CH₂). Aromatic protons exhibit splitting patterns reflecting substituent positions (e.g., doublet of doublets for H-4/H-6).

- ¹⁹F NMR : A single peak (δ -115 to -120 ppm) confirms fluorine’s presence.

- IR spectroscopy : C-F stretch at 1220–1280 cm⁻¹; C-O-C (ethoxy) at 1050–1150 cm⁻¹.

- Mass spectrometry : Molecular ion [M]⁺ at m/z 184.21 (C₁₀H₁₃FO₂⁺) with fragmentation peaks at m/z 139 (loss of OCH₂CH₃).

Q. Table 2: Expected NMR Chemical Shifts

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| H-4, H-6 | 6.8–7.2 | Doublet |

| Ethoxy CH₃ | 1.4 | Triplet |

| Ethoxy CH₂ | 4.0 | Quartet |

Advanced: How can researchers resolve contradictions between experimental and computational data in structural analysis?

Answer:

- X-ray crystallography : Use SHELXL () to refine crystal structures, resolving ambiguities in substituent positions. For example, ethoxy group orientations may differ in solid-state vs. solution-phase structures .

- Dynamic NMR : Detect conformational flexibility (e.g., ethoxy rotation) causing averaged signals. Variable-temperature NMR can reveal slow exchange processes.

- DFT vs. experimental comparison : Adjust computational models (e.g., solvent effects via PCM) to align with observed ¹⁹F NMR shifts.

Safety: What precautions are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles ().

- Ventilation : Use fume hoods to mitigate inhalation risks (H335: May cause respiratory irritation; ).

- Waste disposal : Segregate halogenated waste per local regulations. Neutralize residues with activated carbon before disposal .

Advanced: What strategies enable regioselective functionalization of this compound?

Answer:

- Protecting groups : Temporarily block ethoxy groups (e.g., silylation) to direct electrophiles to fluorine-adjacent positions.

- Directed C-H activation : Use Pd catalysts with directing groups (e.g., pyridine auxiliaries) for meta-functionalization.

- Microwave-assisted synthesis : Enhance reaction rates and selectivity for kinetically controlled products.

Reference : Similar approaches in ’s feasibility analysis for nitro-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes